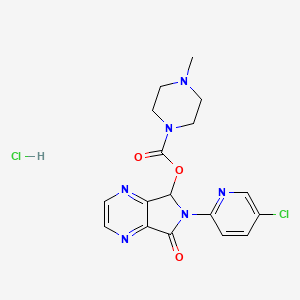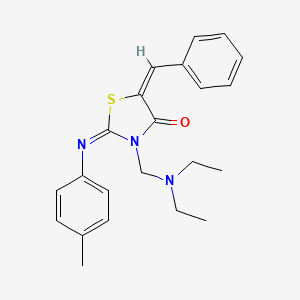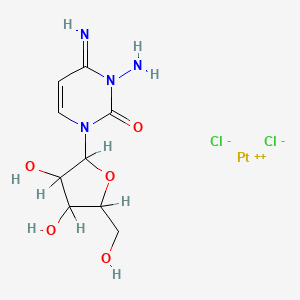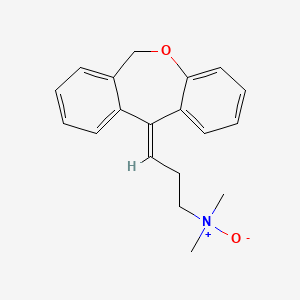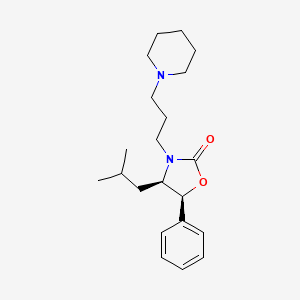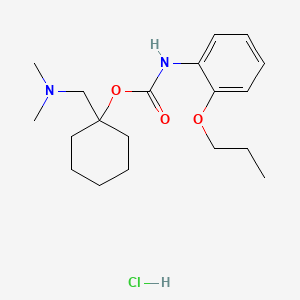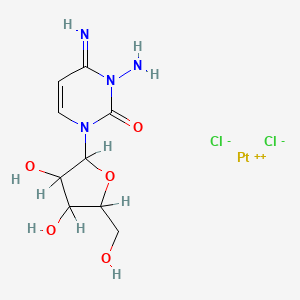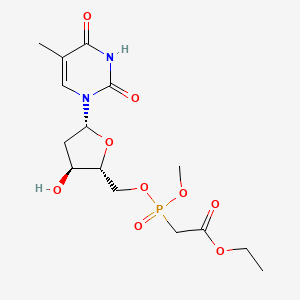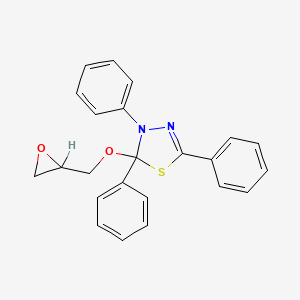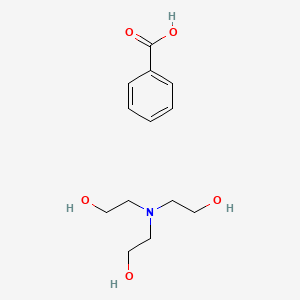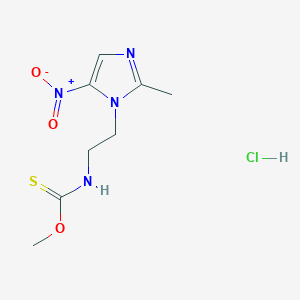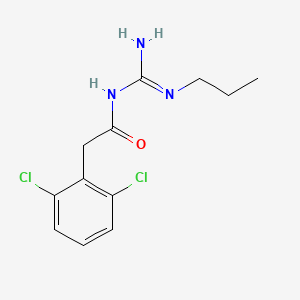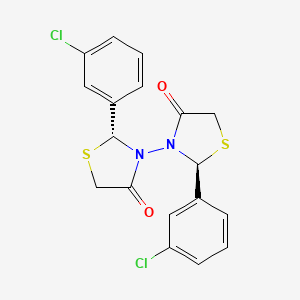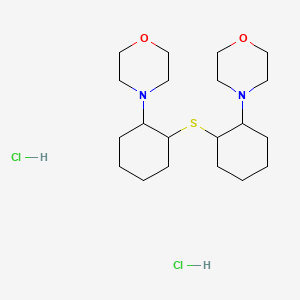
4,4'-(Thiodi-2,1-cyclohexanediyl)bismorpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Thiodi-2,1-cyclohexanediyl)bismorpholine dihydrochloride is a chemical compound known for its unique structure and properties. It consists of two morpholine rings connected by a thiodi-2,1-cyclohexanediyl group, and it is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Thiodi-2,1-cyclohexanediyl)bismorpholine dihydrochloride typically involves the reaction of morpholine with a thiodi-2,1-cyclohexanediyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Thiodi-2,1-cyclohexanediyl)bismorpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine rings can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the morpholine rings.
Scientific Research Applications
4,4’-(Thiodi-2,1-cyclohexanediyl)bismorpholine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(Thiodi-2,1-cyclohexanediyl)bismorpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. Its unique structure allows it to interact with different molecules, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Oxydi-2,1-ethanediyl)bismorpholine: Known for its use as a catalyst in polymeric curing and blowing reactions.
3,3’-dihydroxy-4,4’-[1,2-cyclohexanediyl-bis(nitrilomethylidyne)]-bis-phenol: A Schiff-base ligand with applications in coordination chemistry.
Uniqueness
4,4’-(Thiodi-2,1-cyclohexanediyl)bismorpholine dihydrochloride is unique due to its thiodi-2,1-cyclohexanediyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
172421-35-1 |
|---|---|
Molecular Formula |
C20H38Cl2N2O2S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[2-(2-morpholin-4-ylcyclohexyl)sulfanylcyclohexyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C20H36N2O2S.2ClH/c1-3-7-19(17(5-1)21-9-13-23-14-10-21)25-20-8-4-2-6-18(20)22-11-15-24-16-12-22;;/h17-20H,1-16H2;2*1H |
InChI Key |
QACKDJGZZZPFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2CCOCC2)SC3CCCCC3N4CCOCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


